9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride
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Overview
Description
9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group and a dimethyl-dihydroacridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride typically involves the reaction of 3,3-dimethylacridin-1-one with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and reduce production costs. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to cellular processes and molecular interactions.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The ethylamino group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-(Methylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one
- 9-(Propylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one
- 9-(Butylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one
Uniqueness
Compared to similar compounds, 9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride is unique due to its specific ethylamino substitution, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
9-(ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-4-18-16-11-7-5-6-8-12(11)19-13-9-17(2,3)10-14(20)15(13)16;/h5-8H,4,9-10H2,1-3H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBGPGVXNBULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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